WST-8

描述

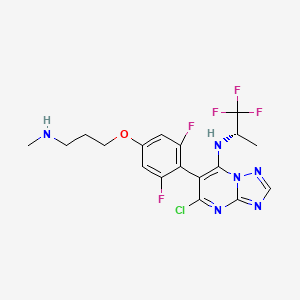

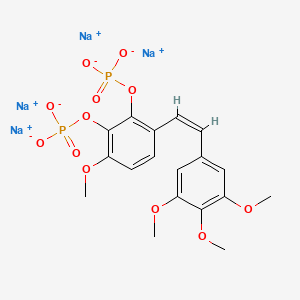

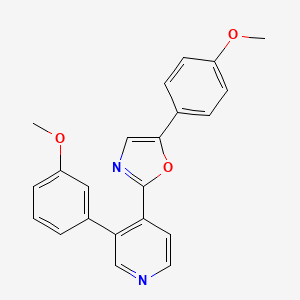

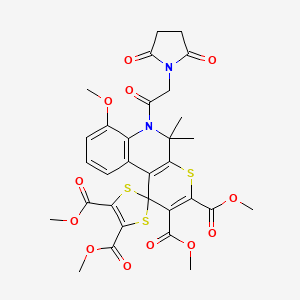

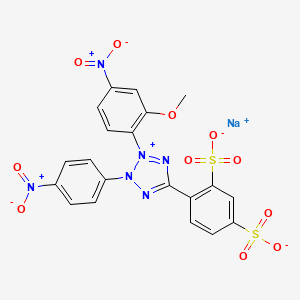

WST-8,也称为2-(2-甲氧基-4-硝基苯基)-3-(4-硝基苯基)-5-(2,4-二磺基苯基)-2H-四唑鎓单钠盐,是一种水溶性四唑鎓盐。它广泛用于细胞活力测定,特别是在检测细胞增殖和细胞毒性方面。 该化合物被细胞脱氢酶还原,生成水溶性甲臜染料,可以通过定量测量甲臜染料来确定活细胞的数量 .

科学研究应用

WST-8 在科学研究中具有广泛的应用,包括:

化学: 用于测定参与氧化还原反应的脱氢酶和其他酶的活性的测定。

生物学: 广泛用于细胞活力测定,以确定培养物中的活细胞数量。

医学: 用于细胞毒性测定,以评估药物和其他化合物对细胞活力的影响。

工业: 用于高通量筛选化合物以进行药物发现和开发.

作用机制

WST-8 的作用机制涉及其被细胞脱氢酶还原以形成水溶性甲臜染料。还原过程由烟酰胺腺嘌呤二核苷酸 (NADH) 和烟酰胺腺嘌呤二核苷酸磷酸 (NADPH) 促进,它们充当电子供体。 产生的甲臜染料量与活细胞数量成正比,从而可以定量测量细胞活力 .

生化分析

Biochemical Properties

WST-8 is reduced by cellular dehydrogenases to form a water-soluble formazan dye . The amount of dye converted is directly proportional to the number of living cells . It has been shown to correlate well with the 3H-thymidine incorporation assay commonly used for proliferation studies .

Cellular Effects

It has been used to determine the metabolic activity of cells, and as an indicator of cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves the reduction of the tetrazolium salt by NAD(P)H to form a formazan product . This reduction is catalyzed by cellular dehydrogenases .

Temporal Effects in Laboratory Settings

The this compound assay exhibits excellent assay reproducibility with a Z’ factor of 0.9 . It is a sensitive and rapid method for determining NAD(P)H concentration and dehydrogenase enzyme activity .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. It is generally used in vitro for cell viability assays .

Metabolic Pathways

This compound is involved in the metabolic pathway of NAD(P)H. It serves as a substrate for cellular dehydrogenases in this pathway .

Subcellular Localization

As a soluble compound, it is likely to be distributed throughout the cytoplasm where it can interact with cellular dehydrogenases .

准备方法

合成路线和反应条件: WST-8 的合成涉及在特定条件下,四唑鎓盐与各种芳香族化合物的反应。该过程通常包括以下步骤:

四唑鎓盐的形成: 四唑鎓盐通过使重氮盐与合适的芳香族化合物反应来合成。

偶联反应: 然后将四唑鎓盐与另一种芳香族化合物偶联以形成最终的 this compound 化合物。

工业生产方法: 在工业环境中,this compound 的生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。该过程包括:

大规模合成: 在大型反应器中合成四唑鎓盐,并精确控制温度和 pH 值。

自动化偶联反应: 偶联反应实现自动化,以确保一致性和效率。

纯化和质量控制: 最终产物使用工业规模色谱法纯化,并经过严格的质量控制,以确保其符合要求的标准.

化学反应分析

反应类型: WST-8 主要经历还原反应。该化合物被细胞脱氢酶还原,形成水溶性甲臜染料。 这种还原是其在细胞活力测定中应用的关键步骤 .

常用试剂和条件:

试剂: 细胞脱氢酶、烟酰胺腺嘌呤二核苷酸 (NADH)、烟酰胺腺嘌呤二核苷酸磷酸 (NADPH)。

条件: 该反应通常在细胞培养基中于生理 pH 值和温度 (37°C) 下进行。

主要产物: 由 this compound 还原形成的主要产物是水溶性甲臜染料,呈橙色,可以使用微孔板读取器在 450 nm 处进行定量测量 .

相似化合物的比较

WST-8 是用于细胞活力测定的四唑鎓盐家族的一部分。类似的化合物包括:

MTT (3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑鎓溴化物): 产生不溶性甲臜产物,需要溶解才能进行测量。

XTT (2,3-双(2-甲氧基-4-硝基-5-磺基苯基)-2H-四唑鎓-5-羧酰胺): 产生水溶性甲臜产物,但比 this compound 的灵敏度低。

MTS (3-(4,5-二甲基噻唑-2-基)-5-(3-羧甲氧基苯基)-2-(4-磺基苯基)-2H-四唑鎓): 与 this compound 类似,但光谱特性不同。

This compound 的独特性:

更高的灵敏度: this compound 比 MTT 和 XTT 更灵敏,可以更准确地测量细胞活力。

水溶性产物: this compound 的甲臜产物是水溶性的,无需溶解步骤。

属性

IUPAC Name |

sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIVTUIKYVGDCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N6NaO11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432456 | |

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193149-74-5 | |

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 193149-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does WST-8 work?

A1: this compound is a tetrazolium salt that is reduced to a colored formazan product by cellular dehydrogenases. [] This reduction primarily occurs outside the cell membrane, with the electron mediator 1-Methoxy PMS playing a crucial role in transferring electrons from intracellular dehydrogenases to the this compound molecule. [] The amount of formazan produced is directly proportional to the number of viable cells present in the sample, making it a reliable indicator of cell viability. []

Q2: What are the main applications of this compound in research?

A2: this compound is frequently used in:

- Cell proliferation assays: To assess the growth rate of cells under various conditions. []

- Cytotoxicity assays: To determine the toxic effects of compounds or treatments on cell viability. [, ]

- Drug screening: To identify potential drug candidates by evaluating their impact on cell viability and proliferation. [, ]

- Assessment of immune response: To quantify lymphocyte proliferation in response to mitogens or antigens. []

- Evaluation of semen quality: To assess sperm viability and correlate it with other sperm quality parameters. [, ]

- Microbial detection: To rapidly detect the presence of viable microorganisms in various samples, including food and water. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H16N6Na2O9S2, and its molecular weight is 606.52 g/mol.

Q4: How stable is this compound under different storage conditions?

A5: this compound is typically stored as a stable solution at -20°C, protected from light. While the exact stability data may vary depending on the manufacturer and formulation, blood samples spotted onto filter paper for G6PD deficiency screening using the this compound method showed decreased reactivity with prolonged storage time, especially at room temperature. []

Q5: What are some limitations of using this compound for cell viability assays?

A5:

- Metabolic variations: Factors affecting cellular metabolic activity, such as cell type, culture conditions, and exposure to certain substances, can influence the accuracy of this compound-based cell counting. []

- Interference with specific compounds: Some compounds may interfere with the this compound assay by directly reducing the tetrazolium salt or interfering with the electron mediator, leading to inaccurate results. []

- Limited information: this compound primarily reflects the metabolic activity of cells, providing limited information about other cellular processes like apoptosis or necrosis. []

Q6: How does the this compound assay compare to other cell viability assays like MTT or XTT?

A6: this compound offers several advantages over MTT and XTT:

- Higher sensitivity: this compound generally exhibits higher sensitivity than MTT and XTT, allowing for the detection of smaller changes in cell viability. [, ]

- Water solubility: The water-soluble formazan product of this compound eliminates the need for a solubilization step required in MTT assays, simplifying the experimental procedure. [, ]

- Lower toxicity: this compound is considered less toxic to cells compared to MTT and XTT, enabling longer incubation times and reducing potential interference with cell viability measurements. [, ]

Q7: What are potential future research directions involving this compound?

A7:

- Development of more sensitive and specific this compound derivatives: To further enhance the sensitivity and specificity of the assay for various applications. []

- Exploration of this compound applications in 3D cell culture models: To adapt the assay for use in more complex and physiologically relevant 3D cell culture systems. []

- Combination with other assays: To obtain a more comprehensive understanding of cellular responses and to validate findings from this compound assays. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。